molecular formula C21H23N5O B11242988 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide

Cat. No.: B11242988
M. Wt: 361.4 g/mol
InChI Key: CTDYNZJUJUNOSD-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyrimidine ring, an ethylamino group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethylamine and a suitable diketone, followed by cyclization.

    Substitution Reaction: The ethylamino group is introduced via a nucleophilic substitution reaction.

    Coupling Reaction: The pyrimidine derivative is then coupled with 4-aminobenzamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Assembly: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzamide moiety, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or inflammatory conditions.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical manufacturing sector.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these proteins, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide
  • N-(4-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide
  • N-(4-{[4-(propylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide

Uniqueness

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide stands out due to its specific ethylamino substitution, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzamide

InChI

InChI=1S/C21H23N5O/c1-4-22-19-13-15(3)23-21(26-19)25-18-10-8-17(9-11-18)24-20(27)16-7-5-6-14(2)12-16/h5-13H,4H2,1-3H3,(H,24,27)(H2,22,23,25,26)

InChI Key

CTDYNZJUJUNOSD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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